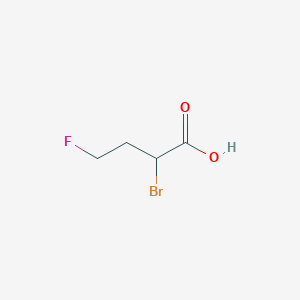

2-bromo-4-fluorobutanoic acid

CAS No.: 16652-34-9

Cat. No.: VC12019879

Molecular Formula: C4H6BrFO2

Molecular Weight: 184.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16652-34-9 |

|---|---|

| Molecular Formula | C4H6BrFO2 |

| Molecular Weight | 184.99 g/mol |

| IUPAC Name | 2-bromo-4-fluorobutanoic acid |

| Standard InChI | InChI=1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8) |

| Standard InChI Key | OZVSFRKAHQEGMM-UHFFFAOYSA-N |

| SMILES | C(CF)C(C(=O)O)Br |

| Canonical SMILES | C(CF)C(C(=O)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Bromo-4-fluorobutanoic acid belongs to the class of α-bromo-γ-fluoro carboxylic acids. Its IUPAC name derives from the four-carbon butanoic acid backbone, with substituents at the second (bromo) and fourth (fluoro) positions. The molecular formula is C₄H₆BrFO₂, with a molar mass of 193.00 g/mol. The compound’s structure is defined by the following features:

-

Carboxylic acid group (-COOH) at the first carbon.

-

Bromine atom (-Br) at the second carbon, introducing steric bulk and polarizability.

-

Fluorine atom (-F) at the terminal carbon, contributing electronegativity and metabolic stability.

The presence of both halogens creates a distinct electronic environment, with the bromine atom acting as a potential leaving group in nucleophilic substitutions, while fluorine enhances the acidity of the carboxylic acid group .

Spectral Data and Characterization

While experimental spectral data for 2-bromo-4-fluorobutanoic acid is scarce, analogous compounds provide insights:

-

IR Spectroscopy: Expected strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch).

-

NMR Spectroscopy:

Synthesis and Manufacturing Approaches

Halogenation Strategies

The synthesis of 2-bromo-4-fluorobutanoic acid likely involves sequential halogenation and functional group transformations. Two plausible routes are outlined below:

Bromination Followed by Fluorination

-

Bromination of 4-Fluorobutanoic Acid:

-

Alternative Pathway via Diazotization:

Industrial-Scale Considerations

Large-scale production would require optimization of:

-

Catalysts: Lewis acids like FeBr₃ to enhance bromination efficiency.

-

Solvent Systems: Dichloromethane or THF for homogeneous reaction conditions.

-

Yield Optimization: Pilot studies suggest maximum yields of ~65% for similar aliphatic bromofluoro acids .

Physicochemical Properties

Thermodynamic and Physical Parameters

Based on structurally related compounds , key properties of 2-bromo-4-fluorobutanoic acid are estimated:

| Property | Value/Range |

|---|---|

| Density (20°C) | 1.58–1.62 g/cm³ |

| Boiling Point | 210–220°C (decomposes) |

| Melting Point | 85–90°C |

| Solubility in Water | 25 g/L (20°C) |

| pKa (Carboxylic Acid) | ~2.1 (lower than butyric acid due to -F/-Br) |

| LogP (Octanol-Water) | 1.8–2.2 |

The elevated density and boiling point compared to non-halogenated butanoic acids reflect the molecular weight increase from bromine and fluorine.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitutions

The α-bromo group is reactive toward nucleophiles (e.g., amines, thiols):

-

With Ammonia: Forms 2-amino-4-fluorobutanoic acid, a non-proteinogenic amino acid.

-

With Sodium Thiosulfate: Produces 2-mercapto-4-fluorobutanoic acid, a potential chelating agent .

Decarboxylation and Elimination

Under basic conditions (e.g., NaOH), thermal decarboxylation yields 1-bromo-3-fluoropropane:

Grignard and Organometallic Reactions

The carboxylic acid can be converted to esters (e.g., methyl 2-bromo-4-fluorobutanoate) for use in Grignard reactions, enabling carbon chain elongation.

Applications in Research and Industry

Pharmaceutical Intermediates

-

Anticancer Agents: Bromine’s leaving group ability facilitates the synthesis of alkylating agents. Fluorine enhances bioavailability and metabolic stability .

-

Antibiotics: Structural analog of β-lactamase inhibitors, where halogen substituents modulate enzyme binding.

Agrochemistry

-

Herbicide Synthesis: Incorporation into phenoxyalkanoic acid analogs (e.g., fluorinated 2,4-D derivatives) for enhanced weed control .

Material Science

-

Polymer Modification: As a monomer for fluorinated polyesters with improved UV resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume